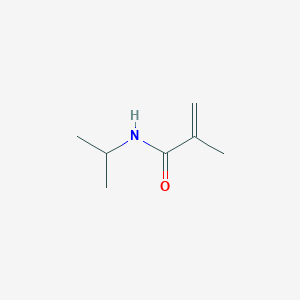
N-Isopropylmethacrylamid
Übersicht
Beschreibung
N-Isopropylmethacrylamide (NIPAM) is an organic monomer that is widely used in the synthesis of polymers and other materials. It is a colorless liquid that is soluble in water and has a low molecular weight. NIPAM has a wide range of applications in the fields of medicine, chemistry, and biotechnology. It is used as a monomer in the synthesis of polymers, as a reagent in the synthesis of pharmaceuticals and as a catalyst for the production of polymers.
Wissenschaftliche Forschungsanwendungen
Synthese von intelligenten Materialien
N-Isopropylmethacrylamid (NIPMAM) hat ein großes Potenzial für die Entwicklung neuer „intelligenter“ Materialien . Diese Materialien können ihre physikalischen und/oder chemischen Eigenschaften bei Einwirkung von externen Reizen unabhängig voneinander anpassen .
Herstellung von Hydrogelen
NIPMAM wird bei der Synthese von vernetzten Hydrogelen verwendet . Diese Hydrogele weisen stimuli-responsive Quellungseigenschaften auf, d. h. sie können ihre Größe oder Form als Reaktion auf Veränderungen in ihrer Umgebung verändern .
Strahlenzersetzung
NIPMAM-Hydrogele können durch Gammastrahlenbestrahlung weiter vernetzt werden . Dieser Prozess kann jedoch auch zur Zersetzung der Hydrogele führen .
Biomedizinische Anwendungen
Hydrogele auf Basis von NIPMAM zeigen ausgeprägte thermoresponsive Eigenschaften nahe der unteren kritischen Lösungstemperatur (LCST) . Dies erhöht ihre Fähigkeit in verschiedenen biomedizinischen Anwendungen wie der Wirkstoffabgabe, der Gewebezüchtung und der Wundbehandlung .
Verbesserung der mechanischen Eigenschaften
Die Formulierung von NIPMAM mit verschiedenen funktionellen Bestandteilen zur Entwicklung von Hydrogel-Kompositen ist ein effizientes Verfahren, um die inhärenten Nachteile von Hydrogelen auf NIPMAM-Basis zu überwinden, wie z. B. schlechte mechanische Eigenschaften, begrenzte Beladungskapazität von Wirkstoffen und schlechte Abbaubarkeit .
Synthese von Polymeren
NIPMAM wird für die gleichzeitige Synthese, Modifikation und Sterilisation von Polymeren verwendet
Wirkmechanismus
Target of Action
N-Isopropylmethacrylamide (NIPMAM) is a monomer that is primarily used to synthesize poly(N-isopropylmethacrylamide) (PNIPMAM), a temperature-responsive polymer . The primary target of NIPMAM is therefore the polymerization process, where it acts as a building block for the creation of PNIPMAM.
Mode of Action
NIPMAM interacts with its targets through a process known as free radical polymerization . In this process, NIPMAM molecules are linked together to form long chains or networks, creating the polymer PNIPMAM. The resulting polymer has unique properties, including the ability to undergo a phase transition from a soluble hydrated state to an insoluble dehydrated state when heated above a certain temperature .
Biochemical Pathways
The primary biochemical pathway involved in the action of NIPMAM is the polymerization process. This process involves the formation of free radicals, which are highly reactive species capable of initiating the polymerization of NIPMAM. The resulting PNIPMAM polymer can then interact with various biological systems, such as cells and tissues, due to its temperature-responsive properties .
Pharmacokinetics
The pharmacokinetics of NIPMAM and its polymer form, PNIPMAM, are complex and depend on various factors, including the size and shape of the polymer particles. For instance, PNIPMAM-coated iron oxide nanoparticles (IONPs) have been shown to encapsulate therapeutic proteins and release them upon heating with an alternating magnetic field above the lower critical solution temperature (LCST) .
Result of Action
The primary result of NIPMAM’s action is the formation of PNIPMAM, a temperature-responsive polymer. This polymer has a wide range of potential applications, including in the fields of drug delivery and tissue engineering . For example, PNIPMAM can be used to create “intelligent” materials that respond to changes in temperature, allowing for the controlled release of drugs .
Action Environment
The action of NIPMAM and its resulting polymer, PNIPMAM, can be influenced by various environmental factors. For instance, the temperature at which PNIPMAM undergoes a phase transition can be affected by the presence of other molecules in the solution, such as salts or proteins . Additionally, the polymerization process can be influenced by factors such as the concentration of NIPMAM and the presence of initiators .
Safety and Hazards
Zukünftige Richtungen
NIPMAm has significant potential for designing new “intelligent” materials . The nanostructure and thermoresponsiveness of NIPMAm-based microgels were evaluated, revealing that they have a peculiar heterogeneous structure . These findings can be expected to advance the design of new materials such as thermoresponsive nanosheets and stimuli-responsive coatings .
Biochemische Analyse
Biochemical Properties
N-Isopropylmethacrylamide interacts with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of copolymers with enhanced hydrophilicity . The monomers N-Isopropylmethacrylamide, N-vinyl pyrrolidone, hydroxypropyl methacrylate, and 3-trimethoxysilypropyl methacrylate interact in different feeding ratios to synthesize these copolymers .
Molecular Mechanism
The molecular mechanism of N-Isopropylmethacrylamide involves its interaction with other monomers during the free radical polymerization process. This results in the formation of copolymers with distinctive lower critical solution temperatures (LCST) from 25°C to 40°C .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Isopropylmethacrylamide exhibits changes over time. For instance, the application of gamma-ray radiation for additional cross-linking resulted in the decomposition of the hydrogels .
Eigenschaften
IUPAC Name |
2-methyl-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)7(9)8-6(3)4/h6H,1H2,2-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGLEFUZMIVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66004-95-3 | |
| Record name | N-Isopropylmethacrylamide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66004-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50160204 | |
| Record name | N-Isopropylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-61-6 | |
| Record name | N-Isopropylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOPROPYLMETHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32216XNO4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

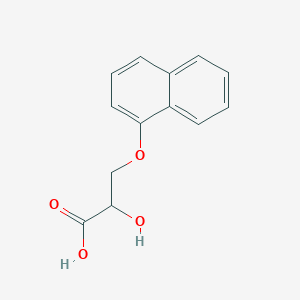
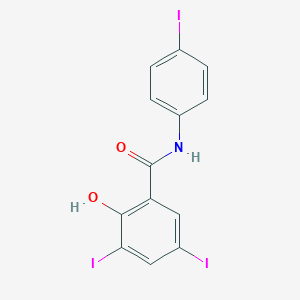

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
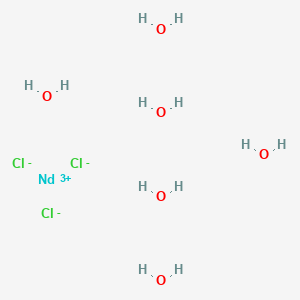

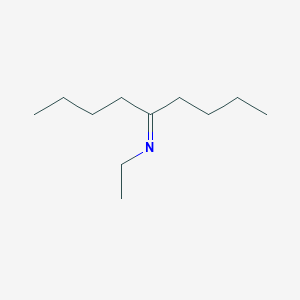
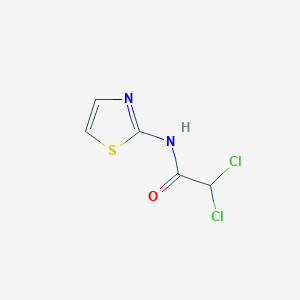
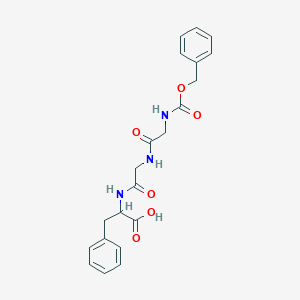
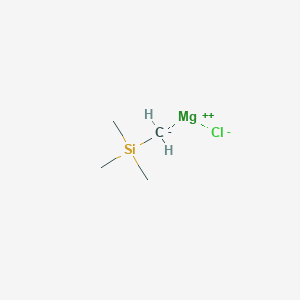
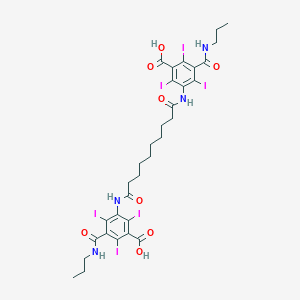
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
